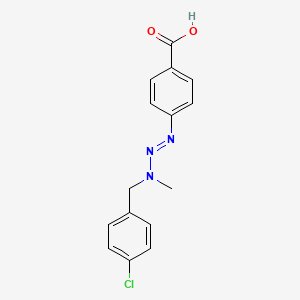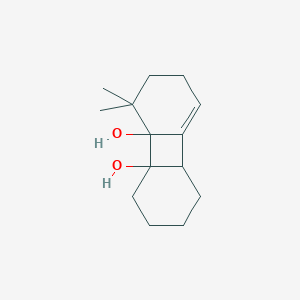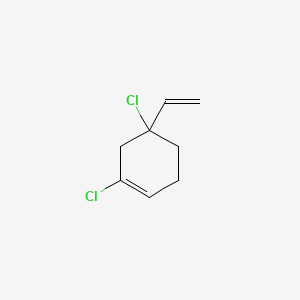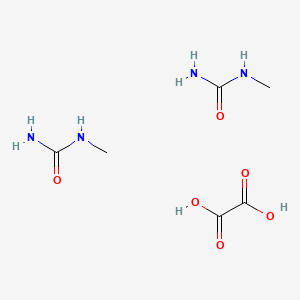
5-(Difluoromethylidene)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethylidene)cyclopenta-1,3-diene is an organic compound with the molecular formula C6H4F2 It is a derivative of cyclopentadiene, where two hydrogen atoms are replaced by fluorine atoms at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethylidene)cyclopenta-1,3-diene typically involves the fluorination of cyclopentadiene derivatives. One common method is the reaction of cyclopentadiene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield of the compound, which is critical for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include fluorinated cyclopentadienones, hydrogenated cyclopentadienes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Difluoromethylidene)cyclopenta-1,3-diene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique fluorinated structure makes it a valuable probe for studying biological systems and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 5-(Difluoromethylidene)cyclopenta-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: The parent compound, which lacks the fluorine atoms.
Methylcyclopentadiene: A derivative with a methyl group instead of fluorine.
Pentamethylcyclopentadiene: A highly substituted derivative with five methyl groups.
Uniqueness
5-(Difluoromethylidene)cyclopenta-1,3-diene is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
67949-00-2 |
|---|---|
Molecular Formula |
C6H4F2 |
Molecular Weight |
114.09 g/mol |
IUPAC Name |
5-(difluoromethylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C6H4F2/c7-6(8)5-3-1-2-4-5/h1-4H |
InChI Key |
ROJOIYHXMXSEBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(F)F)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


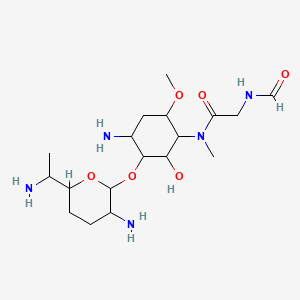
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
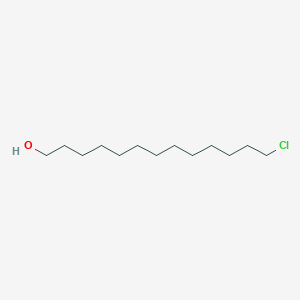
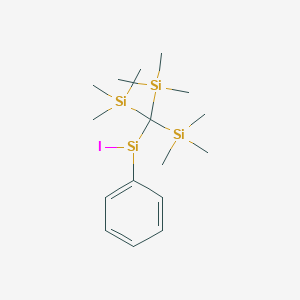
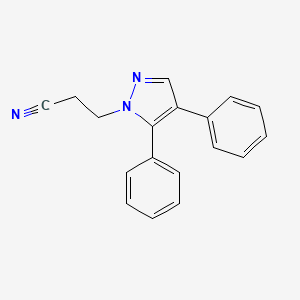

![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
